1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a chemical compound characterized by the molecular formula . This compound is a derivative of imidazo[4,5-b]pyridine, featuring a methyl group at the 1-position and a formyl group at the 2-position. Its unique structure contributes to its diverse applications in medicinal chemistry and materials science.
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can be achieved through various methods. A common approach involves:
The synthesis can be optimized using modern techniques such as continuous flow reactors to enhance yield and efficiency. Reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving high-quality products .
The molecular structure of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde features a fused ring system comprising both imidazole and pyridine components. The InChI representation of the compound is:
The compound's InChI Key is SYNGMNQXTCULHW-UHFFFAOYSA-N. These identifiers facilitate easy reference in chemical databases .
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions. The choice of reagents significantly influences the reaction pathways and product distributions .
The mechanism of action for compounds like 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde often involves interactions with specific biological targets. For instance, it has been studied for its inhibitory effects on kinases such as Aurora-A and cyclin-dependent kinase 2. These interactions typically involve hydrogen bonding between the compound's functional groups and amino acid residues in the enzyme's active site .
Studies indicate that modifications to the substituent positions on the imidazopyridine ring can enhance potency against these targets, highlighting the importance of structural optimization in drug design .
The physical properties of 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde include:
Chemical properties include stability under standard laboratory conditions but may vary based on substituents attached to the core structure. Solubility characteristics are also important for its application in biological assays .
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde has several notable applications:
The imidazo[4,5-b]pyridine scaffold has evolved from classical condensation methods to sophisticated transition-metal-catalyzed strategies. Early syntheses relied on Phillips-type condensations, where 2-amino-3-nitropyridines were reacted with aldehydes or α-hydroxyketones under harsh acidic conditions (polyphosphoric acid, POCl₃). These methods suffered from moderate yields (40–60%), limited functional group tolerance, and tedious purification due to regioisomeric byproducts [4]. The discovery of Vilsmeier–Haack formylation in the 1980s marked a pivotal advancement, enabling direct C2-carbaldehyde introduction on preformed imidazo[4,5-b]pyridines, though requiring toxic POCl₃ and high temperatures [9].
The 2000s witnessed a paradigm shift with palladium-catalyzed cross-coupling. As highlighted in [1], Buchwald–Hartwig amination and Suzuki–Miyaura coupling allowed regioselective functionalization of halogenated intermediates (e.g., 4,5-dichloro-3-nitropyridin-2-amine). For instance, Pd(PPh₃)₂Cl₂-catalyzed heteroannulation achieved ring closure with Sonogashira alkynes, yielding C7-substituted cores crucial for kinase inhibitors (75–92% yields) [1]. Concurrently, zinc triflate emerged as a green catalyst for one-pot cyclizations between 3,4-diaminopyridines and aldehydes, operating under mild reflux conditions (53–67% yields) [2]. Modern techniques now integrate multicomponent reactions (MCRs), combining aminopyridines, aldehydes, and isocyanides via Cu or Pd catalysis to assemble the core in a single step [4] [9].
Table 1: Evolution of Key Synthetic Methods for Imidazo[4,5-b]pyridine Core
Era | Method | Conditions | Yield Range | Limitations |
---|---|---|---|---|
1970s–1980s | Phillips Condensation | PPA, 150°C, 12 h | 40–60% | Low regioselectivity, harsh conditions |
1980s–1990s | Vilsmeier–Haack Formylation | POCl₃/DMF, 80°C, 8 h | 50–70% | Toxicity, overhalogenation byproducts |
2000s–2010s | Pd-Catalyzed Annulation | Pd(PPh₃)₂Cl₂, DABCO, 80°C, 24 h | 75–92% | Catalyst cost, oxygen sensitivity |
2010s–Present | Zn(OTf)₂-Catalyzed Cyclization | Zn(OTf)₂, MeOH, reflux, 12 h | 53–67% | Moderate yields for electron-poor aldehydes |
The C2-carbaldehyde group in 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde enables diverse transformations, with the Vilsmeier–Haack reaction remaining the cornerstone for its installation. This electrophilic formylation uses DMF/POCl₃ to generate the chloroiminium intermediate, which hydrolyzes to the aldehyde upon workup. Optimization studies reveal that electron-donating groups at N1 (e.g., methyl) enhance regioselectivity at C2, suppressing competing C7-formylation [1] [9].
Alternative routes include:
Table 2: Carbaldehyde Installation Methods Compared
Method | Reagents | Yield | Regioselectivity | Key Advantage |
---|---|---|---|---|
Vilsmeier–Haack | DMF, POCl₃, 80°C | 65–88% | High (C2) | Broad substrate scope |
MnO₂ Oxidation | MnO₂, CHCl₃, rt, 12 h | 85–92% | Excellent | Mild, no halogenated byproducts |
Reimer–Tiemann | CHCl₃, NaOH, 60°C | 30–40% | Low | Simple setup |
Directed Metalation | n-BuLi, DMF, −78°C | 70–78% | High | Compatible with sensitive groups |
N1-Methylation is critical for blocking undesired tautomerism and directing C2 functionalization. Early methylation methods used methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃), but resulted in overalkylation at pyridine nitrogens or exocyclic amines. Modern Lewis acid catalysts address this by coordinating the pyridine nitrogen, steering methylation to N1:
Heterogeneous catalysts like NiFe₂O₄ nanoparticles permit methylation under solvent-free conditions, with magnetic recovery and reuse for 5 cycles without yield erosion [4]. Key to success is suppressing Dimroth rearrangement, where N1-methylated products isomerize to N3-methyl regioisomers under prolonged heating. This is mitigated by low catalyst loadings (5–10 mol%) and temperatures <100°C [1] [5].
Table 3: Catalytic Methylation Systems Compared
Catalyst | Methyl Source | Conditions | N1 Selectivity | Yield |
---|---|---|---|---|
Zn(OTf)₂ | TMOM | MeOH, 67°C, 12 h | >20:1 | 82% |
Yb(OTf)₃ | Dimethyl Carbonate | CH₃CN, 100°C, 24 h | >15:1 | 89–96% |
Cu(I)/NHC | Methylboronic Acid | Dioxane, 80°C, 6 h | >10:1 | 75–80% |
NiFe₂O₄ NPs | CH₃I | Solvent-free, 120°C, 2 h | >12:1 | 85% |
Microwave irradiation revolutionizes imidazo[4,5-b]pyridine synthesis by accelerating key steps:
Solvent-free approaches enhance sustainability:
Table 4: Energy-Efficient Methodologies
Innovation | Reaction | Conditions | Yield | Time Savings |
---|---|---|---|---|
MW-Assisted GBB Reaction | Three-component cyclization | Solvent-free, 150°C, 150 W, 15 min | 90–95% | 90% vs. conventional |
MW-Vilsmeier | Formylation | DMF/POCl₃, 100°C, 100 W, 20 min | 78–85% | 85% |
Ball-Milling Cyclization | Reductive cyclization | Na₂S₂O₄, ball mill, 60 min | 94% | 75% |
Eutectic-Mediated Synthesis | Imine formation/cyclization | ChCl/urea, 80°C, 3 h | 88% | 50% |
N1 protection is essential during aldehyde functionalization to prevent decomposition. Three dominant strategies exist:
Boc excels for short sequences due to facile deprotection, while SEM is optimal for multistep routes involving cross-coupling. Crucially, no protecting group is needed if methylation precedes formylation, streamlining routes to the title compound [1] [7].
Table 5: Protecting Group Performance for N1 Position
Group | Installation Reagent | Deprotection Reagent | Stability | Aldehyde Compatibility | Yield in Formylation |
---|---|---|---|---|---|
Boc | Boc₂O, DMAP, THF | TFA, CH₂Cl₂ | High (acid) | Moderate | 82% |
SEM | SEM-Cl, DIPEA, DMF | TBAF, THF | Excellent | High | 88% |
Benzyl | BnBr, K₂CO₃, acetone | H₂, Pd/C, EtOH | Moderate | Low (reduction risk) | 65% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7